molecular formula Cl2Sr B1199363 Metastron (TN) CAS No. 38270-90-5

Metastron (TN)

Cat. No.: B1199363
CAS No.: 38270-90-5
M. Wt: 159.81 g/mol
InChI Key: AHBGXTDRMVNFER-FCHARDOESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Strontium chloride Sr-89 is produced using the nuclear reaction of yttrium-89 (89Y) with neutrons, resulting in the formation of strontium-89 (89Sr). The reaction can be represented as follows:

89Y(n,p)89Sr^{89}Y(n,p)^{89}Sr 89Y(n,p)89Sr

The irradiated yttria target undergoes chemical processing to extract and purify the strontium-89. This involves a two-stage extraction process with 0.1M DtBuCH18C6/1-Octanol, followed by scrubbing and back extraction to yield a pure fraction of strontium-89 .

Chemical Reactions Analysis

Strontium chloride Sr-89 undergoes several types of chemical reactions:

    Oxidation and Reduction: Strontium chloride Sr-89 can participate in redox reactions, although specific examples are less common.

    Strontium chloride reacts with hydrogen fluoride gas to form strontium fluoride and chlorine gas:

    Substitution: SrCl2+2HFSrF2+2HClSrCl_2 + 2HF \rightarrow SrF_2 + 2HCl SrCl2​+2HF→SrF2​+2HCl

    Strontium chloride can react with sulfuric acid to form strontium sulfate and hydrochloric acid:

    Precipitation: SrCl2+H2SO4SrSO4+2HClSrCl_2 + H_2SO_4 \rightarrow SrSO_4 + 2HCl SrCl2​+H2​SO4​→SrSO4​+2HCl

These reactions typically occur under standard laboratory conditions .

Scientific Research Applications

Strontium chloride Sr-89 has a wide range of applications in scientific research:

Mechanism of Action

Strontium chloride Sr-89 mimics calcium due to its similar chemical properties, allowing it to be absorbed by bones, particularly in areas with increased turnover, such as cancerous lesions. Once in the bone, strontium-89 emits beta radiation, which has a short range of penetration. This radiation helps to reduce pain by targeting and destroying cancerous cells in the bone .

Comparison with Similar Compounds

Strontium chloride Sr-89 is unique in its ability to target bone tissues and emit beta radiation for therapeutic purposes. Similar compounds include:

Strontium chloride Sr-89 stands out due to its specific application in treating bone metastases and its ability to provide targeted radiation therapy.

Biological Activity

Metastron, known chemically as strontium-89 chloride, is a radiopharmaceutical primarily used for palliative treatment of bone pain associated with metastatic cancer. Its biological activity is characterized by its selective accumulation in bone tissue, particularly in areas affected by metastasis. This article delves into the mechanisms of action, biodistribution, clinical efficacy, and safety profile of Metastron, supported by data tables and relevant case studies.

Strontium-89 is a beta-emitting radionuclide that mimics calcium in the body. Upon administration, it preferentially localizes in areas of increased osteoblastic activity, which is typical in metastatic bone lesions. The radiation emitted from strontium-89 helps alleviate pain by targeting cancerous cells within the bone without significantly affecting surrounding healthy tissues.

Biodistribution Studies

Biodistribution studies have shown that after intravenous administration, strontium-89 rapidly accumulates in bone tissue.

Key Findings from Animal Studies

  • Accumulation : In a study involving mice, the uptake of strontium-89 was measured at various time points post-injection (1 hour to 14 days). The results indicated a significant increase in bone uptake over time, with a femur-to-spleen ratio increasing from 1.9 at 1 hour to 24 at 3 days post-injection .
  • Retention : Strontium-89 showed a retention rate of approximately 90% in the skeletal system after 24 hours, with gradual clearance observed over subsequent days .
Time Post-InjectionFemur-to-Spleen RatioObservations
1 hour1.9Initial uptake observed
6 hours-Peak activity in lungs and abdominal cavity
3 days24High retention in bones

Clinical Efficacy

Metastron has been extensively studied for its palliative effects in patients with prostate cancer and other malignancies that metastasize to bone. A notable study evaluated its effectiveness and side effects in a cohort of patients.

Case Study Overview

In a clinical trial involving 18 patients:

  • Response Rate : Pain relief was reported in 72% of patients after treatment with Metastron.
  • Adverse Effects : Myelosuppression was observed in only two patients (11%), indicating a favorable safety profile for most individuals .
CharacteristicResponse (n=13)No Response (n=5)P-value
Age (Median, range)76 (60–86)73 (63–79)0.522
PSA (Median, range)25.448 (1.822–1130.300)795.710 (1.764–2017.400)0.888
ALP (Median, range)912 (248–2204)1034 (373–2944)0.255

Safety Profile

Despite its effectiveness, Metastron carries some risks associated with radiation exposure and potential myelosuppression:

  • Toxicity Risk : Preclinical data indicate risks of toxicity; however, clinical observations suggest that severe adverse reactions are rare when administered correctly .
  • Monitoring : Regular monitoring of blood counts is recommended for patients receiving treatment to mitigate risks associated with myelosuppression.

Properties

Key on ui mechanism of action

Strontium chloride 89, a similar to calcium divalent ion, concentrates in areas of increased osteogenesis, by being taken up into the inorganic matter of the bone. Strontium chloride 89 presents a 10-fold higher affinity for metastatic bone. Some reports indicate that after Strontium chloride 89 is incorporated into the osteoid matrix adjascently to the metastatic cells, it emits β-rays getting even to 1.3-64Gy. Thus, there is a possible tumoricidal effect driven by the radiation selectively emited by strontium chloride 89 into metastatic bones.

CAS No.

38270-90-5

Molecular Formula

Cl2Sr

Molecular Weight

159.81 g/mol

IUPAC Name

strontium-89(2+);dichloride

InChI

InChI=1S/2ClH.Sr/h2*1H;/q;;+2/p-2/i;;1+1

InChI Key

AHBGXTDRMVNFER-FCHARDOESA-L

SMILES

[Cl-].[Cl-].[Sr+2]

Isomeric SMILES

[Cl-].[Cl-].[89Sr+2]

Canonical SMILES

[Cl-].[Cl-].[Sr+2]

boiling_point

100ºC

melting_point

0ºC

solubility

10.9-22.6 mg/ml

Synonyms

Metastron
strontium chloride
strontium chloride hexahydrate
strontium chloride monohydrate
strontium chloride Sr 85
strontium chloride Sr 89
strontium chloride, 85Sr-labeled
strontium chloride, 89Sr-labeled
strontium chloride, 90Sr-labeled
strontium chloride, disodium salt
strontium-89 chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.